Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate
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Overview
Description
Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a benzyl group and a hydroxycarbamimidoyl group attached to a benzoate moiety .
Preparation Methods
The synthesis of Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate typically involves the reaction of 4-(N’-hydroxycarbamimidoyl)benzoic acid with benzyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds with target molecules, influencing their activity and function. The benzyl group may also play a role in the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate can be compared with other similar compounds, such as:
4-(N’-Hydroxycarbamimidoyl)benzoic acid: This compound lacks the benzyl group and has different chemical properties and reactivity.
Benzyl benzoate: While it shares the benzyl and benzoate moieties, it does not have the hydroxycarbamimidoyl group, leading to different applications and reactivity. The uniqueness of Benzyl 4-(N’-hydroxycarbamimidoyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound is an organic compound with the following chemical structure:
- Chemical Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
The compound features a benzyl group attached to a benzoate moiety, with a hydroxycarbamimidoyl functional group that is crucial for its biological activity.
The mechanism of action of this compound involves interactions with specific biological targets. The hydroxycarbamimidoyl group can form hydrogen bonds, allowing it to interact with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to alterations in various cellular processes, including:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Effects : It has shown potential in disrupting microbial cell wall synthesis and function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various Candida strains revealed the following Minimum Inhibitory Concentrations (MICs):
Strain | MIC (µg/mL) |
---|---|
C. albicans | 85.3 |
C. krusei | 7.8 |
C. parapsilosis | 150 |
C. auris | 85.3 |
These results suggest that the compound is particularly effective against C. krusei, which is known for its resistance to fluconazole .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic functions .
- Mechanistic Insights : Further studies indicated that the compound interacts with multiple targets within microbial cells, leading to a multi-target mechanism of action that affects cellular processes such as redox balance and protein synthesis .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Biological Activity |
---|---|
Methyl 3-(N'-hydroxycarbamimidoyl)benzoate | Moderate antimicrobial activity |
Benzyl 4-hydroxybenzoate | Antifungal properties against various fungi |
Benzyl 4-(N-hydroxycarbamimidoyl)benzoate | Lower potency compared to Benzyl 4-(N'-...) |
This compound exhibits a broader spectrum of activity compared to its analogs, making it a candidate for further pharmacological development.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
InChI |
InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17) |
InChI Key |
IIFNQFGISPPFLN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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